2,4,4-Trimethyl-1,3-dioxolane
Description
Structure
3D Structure
Properties
CAS No. |
5660-69-5 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2,4,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O2/c1-5-7-4-6(2,3)8-5/h5H,4H2,1-3H3 |
InChI Key |
LCOIDVFVHWYYQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(O1)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,4 Trimethyl 1,3 Dioxolane and Analogous Dioxolane Systems
Cyclization Reactions for Dioxolane Formation
The formation of the dioxolane ring is primarily achieved through two main cyclization strategies: the ketalization of carbonyl compounds with diols and the cycloaddition of epoxides with ketones.
Ketalization of Carbonyl Compounds with Diols
The reaction of a ketone or aldehyde with a 1,2-diol is a common and direct method for synthesizing 1,3-dioxolanes. wikipedia.orgorganic-chemistry.org Specifically, 2,4,4-trimethyl-1,3-dioxolane is synthesized through the ketalization of acetone (B3395972) with 1,2-propanediol. This reaction is an equilibrium process and typically requires the removal of water to drive the reaction towards the product side. organic-chemistry.org
The reaction of glycerol (B35011) with acetone to produce solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), a structurally similar and important compound, has been extensively studied. acs.orgmatec-conferences.orgacs.orgrsc.org Research shows that the five-membered dioxolane ring is preferentially formed over the six-membered dioxane ring. acs.org The molar ratio of reactants significantly influences the conversion, with an excess of acetone favoring the forward reaction. matec-conferences.org For instance, increasing the acetone to glycerol molar ratio from 2 to 6 has been shown to increase glycerol conversion from 43.92% to 87.41%. matec-conferences.org
| Acetone:Glycerol Molar Ratio | Glycerol Conversion (%) | Reference |
|---|---|---|
| 2:1 | 43.92 | matec-conferences.org |
| 3:1 | 73.15 | matec-conferences.org |
| 4:1 | 82.26 | matec-conferences.org |
| 5:1 | 85.80 | matec-conferences.org |
| 6:1 | 87.41 | matec-conferences.org |
Cycloaddition of Epoxides with Ketones
Catalytic Systems in Dioxolane Synthesis
Catalysts play a crucial role in the synthesis of dioxolanes, improving reaction rates and, in some cases, influencing the stereochemical outcome.
Brønsted Acid Catalysis for Cyclic Ketal Formation
Brønsted acids are commonly employed as catalysts for the formation of cyclic ketals from carbonyl compounds and diols. organic-chemistry.org The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the diol. Super Brønsted acids have also been investigated for their high reactivity in various organic transformations. rsc.orgdoaj.orgresearchgate.net The use of sulfonic acid-functionalized mesostructured silicas has demonstrated excellent catalytic activity in the acetalization of glycerol with acetone, with performance comparable to the commercial acid resin Amberlyst-15. rsc.org
Lewis Acid Catalysis and Stereoselectivity in Dioxolane Synthesis
Lewis acids are effective catalysts for both the ketalization of diols and the cycloaddition of epoxides. organic-chemistry.orgacs.orgnih.gov They function by coordinating to the oxygen atom of the carbonyl group or the epoxide, thereby activating the substrate. acs.org In the reaction of epoxides with ketones, Lewis acids facilitate the ring-opening of the epoxide. acs.org A variety of Lewis acids, including zinc chloride and cerium(III) trifluoromethanesulfonate, have been utilized. organic-chemistry.orggoogle.com
The use of chiral Lewis acids can induce stereoselectivity in dioxolane synthesis, leading to the formation of specific stereoisomers. The stereochemical outcome of Lewis acid-catalyzed reactions involving chiral dioxolane acetals has been studied to understand the factors controlling stereoselectivity. acs.org For instance, the synthesis of optically pure 1,2-diols and 1,3-diols, which are precursors to chiral dioxolanes, has been achieved through catalytic asymmetric synthesis. nih.gov
Heterogeneous Catalysts for Efficient Dioxolane Production
Heterogeneous catalysts offer significant advantages for industrial applications, including ease of separation from the reaction mixture and potential for reuse. Zeolites, such as H-BEA and zeolite beta, have been successfully used as catalysts for the ketalization of glycerol with acetone. acs.org These materials possess high thermal and mechanical stability and can be regenerated. acs.org Amberlyst-15, a sulfonic acid resin, is another effective and widely used heterogeneous catalyst for this reaction. matec-conferences.orgrsc.org Studies have shown that a catalyst loading of 3% Amberlyst-15 at 60°C can achieve a glycerol conversion of 87.41% in 3 hours. matec-conferences.org Mesoporous materials like ZnAlMCM-41 have also been investigated as ecofriendly and reusable solid acid catalysts for similar cyclization reactions. rsc.org
| Catalyst | Reaction | Key Findings | Reference |
|---|---|---|---|
| H-BEA Zeolite | Glycerol + Acetone | Effective for solketal production; kinetic models developed. | acs.org |
| Zeolite Beta | Glycerol + Acetone | Thermodynamic and kinetic studies performed. | |
| Amberlyst-15 | Glycerol + Acetone | Optimal conditions: 60°C, 3:1 acetone:glycerol ratio, 3% catalyst loading. 87.41% conversion in 3 hours. | matec-conferences.org |
| Sulfonic acid-functionalized mesostructured silicas | Glycerol + Acetone | Activity comparable to Amberlyst-15; reusable. | rsc.org |
| ZnAlMCM-41 | Styrene + Paraformaldehyde | Highly selective and reusable for Prins cyclization to form 1,3-dioxanes. | rsc.org |
Ionic Liquid-Based Catalytic Approaches
Ionic liquids (ILs) have emerged as promising media and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. While specific literature on the synthesis of this compound using ionic liquids as the primary catalyst is not extensively detailed, the principles of their application in related reactions are well-established. Protic ionic liquids, for instance, have been successfully employed as catalysts for the hydrolytic cleavage of acetals and ketals in aqueous media, demonstrating their ability to activate the dioxolane ring. rsc.org This reactivity suggests their potential utility in the reverse reaction—the formation of dioxolanes.
The synthesis of various heterocyclic compounds in the presence of ionic liquids, often without the need for additional catalysts, highlights their dual role as solvent and promoter. rsc.org For example, imidazolium-based ionic liquids can facilitate condensation reactions by activating the carbonyl and hydroxyl groups of the reactants. rsc.orgresearchgate.net A proposed application for dioxolane synthesis would involve an ionic liquid like 1-ethyl-3-methylimidazolium (B1214524) ethylsulfate (EMIm-Es) or a functionalized IL, such as a Bi-SO3H based on DABCO, to catalyze the condensation of a ketone or aldehyde with a diol. researchgate.netcsulb.edu The ionic liquid can act as a recyclable, green catalyst, potentially improving reaction rates and simplifying product isolation. rsc.orgresearchgate.net
Table 1: Examples of Ionic Liquids in Related Syntheses
| Ionic Liquid System | Application | Key Features | Reference |
|---|---|---|---|
| Imidazolium-based protic IL | Deprotection of acetals/ketals | Dual activation of dioxolane; mild conditions; recyclable. | rsc.org |
| Basic ionic liquid [bmIm]OH | Synthesis of 2-aroylbenzofuran-3-ols | Acts as a base catalyst; reusable. | researchgate.net |
| EMIm-Es / BMIm-Ms | Synthesis of 3D homochiral frameworks | Act as solvent, template, and charge-compensating agent. | csulb.edu |
This table is interactive. Click on the headers to sort.
Asymmetric Synthesis of Chiral Dioxolane Derivatives
The construction of chiral dioxolanes is of significant interest as these structures are key intermediates in the synthesis of complex molecules. Asymmetric synthesis provides the tools to control the stereochemistry at the newly formed chiral centers.
Enantioselective Approaches to Functionalized Dioxolanes
Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. Several organocatalytic and metal-catalyzed methods have been developed for the synthesis of enantiomerically enriched dioxolanes.
A notable approach involves the formal [3+2] cycloaddition of γ-hydroxy-α,β-unsaturated ketones with aldehydes, catalyzed by cinchona-alkaloid-thiourea-based bifunctional organocatalysts. nih.gov This reaction proceeds through the formation of hemiacetal intermediates to yield highly functionalized 1,3-dioxolanes. nih.gov Similarly, chiral Brønsted acids, such as SPINOL-derived phosphoric acids, have been used to catalyze acetalization/oxa-Michael cascades, affording 1,3-dioxolane (B20135) products with modest enantioselectivity. nih.gov
Another powerful strategy is the use of chiral ammonium (B1175870) salt catalysis for the asymmetric α-alkylation of dioxolane-containing cyanoacetates. nih.gov Using structurally rigid spirocyclic Maruoka ammonium salt catalysts, this method allows for the creation of acyclic products bearing a quaternary stereocenter adjacent to the dioxolane ring with high enantioselectivity (up to 97.5:2.5 e.r.). nih.gov Furthermore, chiral binaphthyldiimine-Ni(II) complexes have proven effective in catalyzing asymmetric 1,3-dipolar cycloaddition reactions to produce cis-1,3-dioxolanes with high enantioselectivities. organic-chemistry.org
Table 2: Enantioselective Methods for Dioxolane Synthesis
| Catalytic System | Reaction Type | Substrates | Key Outcome | Reference |
|---|---|---|---|---|
| Cinchona-alkaloid-thiourea | Formal [3+2] cycloaddition | γ-hydroxy-α,β-unsaturated ketones & aldehydes | Asymmetric synthesis of 1,3-dioxolanes. | nih.gov |
| Chiral Phosphoric Acid | Acetalization/Oxa-Michael cascade | p-quinols & aldehydes | Modest enantioselectivity in 1,3-dioxolane synthesis. | nih.gov |
| Maruoka Ammonium Salt | α-alkylation | Dioxolane-containing cyanoacetates | Products with quaternary stereocenters; up to 97.5:2.5 e.r. | nih.gov |
| Chiral Binaphthyldiimine-Ni(II) | 1,3-Dipolar cycloaddition | Acyclic carbonyl ylides & aldehydes | High diastereo- and enantioselectivities for cis-1,3-dioxolanes. | organic-chemistry.org |
This table is interactive. Click on the headers to sort.
Diastereoselective Synthesis of Dioxolane Intermediates
Diastereoselective synthesis is crucial when a molecule already contains one or more stereocenters and a new one is being created. The goal is to control the relative stereochemistry of the new center in relation to the existing ones.
A diastereoselective synthesis of 1,3-dioxolanes has been achieved through a diphenyl phosphonic acid-catalyzed acetalization/oxa-Michael cascade involving p-quinols and various aldehydes. nih.gov This method demonstrates high diastereoselectivity, providing a reliable route to specific diastereomers of substituted dioxolanes. nih.gov
In another example, a tandem cyclization-cycloaddition strategy has been employed for the diastereoselective synthesis of complex molecules containing a dioxolane moiety. researchgate.net The reaction of 2-diazo-3,5-dioxo-6-ynoates with aldehydes, catalyzed by a silver and rhodium system, yields 2-(1,3-dioxolanes-4-yl)-4H-pyran-4-ones. researchgate.net This process assembles a complex structure with controlled stereochemistry at the dioxolane ring, which is incorporated into a larger pyranone framework. researchgate.net These methods are instrumental in creating advanced intermediates for natural product synthesis and medicinal chemistry.
Chemical Reactivity and Mechanistic Studies of 2,4,4 Trimethyl 1,3 Dioxolane and Dioxolane Scaffolds
Ring-Opening Transformations of the 1,3-Dioxolane (B20135) Ring.
The cleavage of the 1,3-dioxolane ring is a fundamental reaction, often employed in synthetic chemistry. This transformation can be initiated through reductive or acid-catalyzed pathways, each proceeding through distinct mechanisms and yielding different products.
Reductive Cleavage Reactions of Dioxolanes.
The reductive cleavage of dioxolanes, which are cyclic acetals or ketals, typically yields hydroxy ethers. While generally stable to reagents like lithium aluminum hydride (LiAlH₄), the presence of a Lewis acid, such as aluminum chloride (AlCl₃), facilitates this transformation. cdnsciencepub.com The reaction proceeds via hydrogenolysis, and the combination of LiAlH₄ and AlCl₃ is a common reagent system for this purpose. cdnsciencepub.com
The rate of reductive cleavage is influenced by the substitution pattern on the dioxolane ring. Studies comparing the hydrogenolysis of 1,3-dioxolanes and their six-membered counterparts, 1,3-dioxanes, have shown that 1,3-dioxolanes are generally cleaved more rapidly. cdnsciencepub.comcdnsciencepub.com This difference in reactivity is attributed to the greater ease of forming a planar oxocarbonium ion intermediate from the five-membered ring structure. cdnsciencepub.com However, the presence of two substituents at the C2 position (a ketal) can reverse this trend, making the 1,3-dioxane (B1201747) more reactive. cdnsciencepub.com
Electron-donating substituents at the C2 position of the dioxolane ring enhance the rate of hydrogenolysis, while electron-withdrawing groups retard it. This observation supports a mechanism involving the formation of a carbonium ion in the rate-determining step. cdnsciencepub.com The direction of ring-opening is also significantly influenced by substituents at the C4 position. cdnsciencepub.com
A variety of reagents can be employed for the reductive ring opening of dioxolane-type acetals, with the choice of reagent influencing the regioselectivity of the cleavage. For instance, the use of sodium cyanoborohydride (NaBH₃CN) can lead to the formation of different products compared to LiAlH₄-AlCl₃. researchgate.net
Acid-Catalyzed Ring Opening Mechanisms.
The acid-catalyzed ring-opening of dioxolanes is a well-established method for the deprotection of carbonyl groups. organic-chemistry.org The mechanism involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. researchgate.net This intermediate is then attacked by a nucleophile, such as water, to yield the ring-opened product.
The stability of the intermediate carbocation plays a crucial role in the reaction mechanism. In asymmetric epoxides, for example, acid-catalyzed ring-opening often proceeds with substantial SN1 character, where the nucleophile preferentially attacks the more substituted carbon. libretexts.org This is because alkyl substituents can stabilize the developing positive charge through hyperconjugation. libretexts.org
The cationic ring-opening polymerization of 1,3-dioxolane is a process prone to the formation of cyclic structures. rsc.org The mechanism can proceed through either an "Active Chain End" or an "Active Monomer" pathway, with the latter potentially reducing cyclization. rsc.org Detailed studies using techniques like NMR and mass spectrometry have provided insights into the influence of reaction conditions, such as monomer addition speed and catalyst-to-initiator ratio, on the polymerization kinetics and product composition. rsc.org
Thermal Decomposition Pathways and Kinetics.
The thermal stability and decomposition of dioxolanes are important considerations, particularly in high-temperature applications and in understanding their atmospheric chemistry.
Gas-Phase Thermal Stability and Unimolecular Decomposition.
The gas-phase oxidation of 1,3-dioxolane has been investigated over a range of temperatures, revealing the formation of explosion and cool-flame limits. rsc.org The slow reaction kinetics have been measured, and a mechanism involving 1,3-dioxolane 2-hydroperoxide and 4-hydroperoxide as degenerate branching agents below 300°C has been proposed. rsc.org
Studies on the thermal decomposition of 1,3-dioxolane in the gas phase have been conducted to understand its unimolecular decomposition pathways. acs.org The pyrolysis of 1,3-dioxolane in the vapor phase with steam has been investigated to determine its kinetics and mechanism. acs.org The thermal decomposition of related compounds, such as 2,4-dinitroanisole, has also been studied, indicating that decomposition can start with the production of highly active species like NO₂. rsc.org
Investigation of H-Atom Migration Mechanisms.
Hydrogen atom migration is a significant process in the dissociation of organic molecules and can influence reaction pathways. researchgate.net In the context of alcohol dications, time-resolved experiments have allowed for the direct visualization of hydrogen atom migration, revealing that this process can occur on a femtosecond timescale. nih.gov
Reactivity in Catalytic Hydrogenation Processes.
Dioxolanes can participate in catalytic hydrogenation reactions, which are crucial for various chemical transformations, including deprotection and the synthesis of valuable chemicals.
Catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) as the hydrogen donor and 10% palladium on carbon as the catalyst has been shown to selectively deprotect 2-phenyl-1,3-dioxolane (B1584986) derivatives. thieme-connect.com Notably, under these conditions, 2-alkyl-substituted 1,3-dioxolane moieties remain unaffected, demonstrating the tunability of this method. thieme-connect.com
The hydrogenation of cyclic 1,3-diones to 1,3-diols can be achieved using heterogeneous catalysts like ruthenium on carbon (Ru/C). nih.gov While not directly involving the cleavage of a pre-formed dioxolane ring, this process is relevant as it leads to the diol precursors for dioxolane synthesis. The reaction conditions, such as temperature, H₂ pressure, and solvent, significantly impact the reaction rate and can suppress side reactions like dehydration. nih.gov
Furthermore, the transformation of 2,3-butanediol (B46004) with carbon dioxide and hydrogen can produce 4,5-dimethyl-1,3-dioxolane, catalyzed by a ruthenium complex and a Lewis acid. researchgate.net This reaction highlights the use of catalytic hydrogenation in the synthesis of dioxolane structures from renewable resources. researchgate.net
Selective Hydrogenolysis of Cyclic Ketals
The hydrogenolysis of cyclic ketals involves the reductive cleavage of one of the C-O bonds within the dioxolane ring. This reaction is a key step in various synthetic pathways, including the deprotection of carbonyl groups and the synthesis of fine chemicals. The stability and reactivity of the dioxolane ring are influenced by its substitution pattern. For instance, the presence of gem-dimethyl groups at the C2 position, as seen in ketals derived from acetone (B3395972), can impact the reaction's progress.
Research into the hydrogenolysis of dioxolane-type acetals has revealed that the stereochemistry at the acetal (B89532) carbon plays a crucial role in determining the reaction's outcome. The configuration of this carbon, in conjunction with the presence of neighboring functional groups like hydroxyls, can direct the regioselective opening of the ring. For example, studies on sugar-derived dioxolanes have shown that the orientation of substituents can lead to the preferential formation of one regioisomer over another.
A variety of catalytic systems have been explored for the hydrogenolysis of C-O bonds in cyclic ethers and related structures. These include catalysts based on noble metals such as ruthenium and rhodium, often modified with a second metal like rhenium. For instance, Rh-ReOₓ/C has been identified as an effective catalyst for the hydrogenolysis of certain cyclic ethers. The mechanism of these reactions can be complex, sometimes involving cooperative effects between the metal and the ligand or support. While specific data on the hydrogenolysis of 2,4,4-trimethyl-1,3-dioxolane is not extensively documented in publicly available literature, the general principles derived from studies on analogous structures provide a framework for understanding its potential reactivity.
One study noted the difficulty in the formation of a gem-dimethyl-substituted dioxolane during acetal synthesis, which may suggest a degree of steric hindrance or electronic effects that could also influence its subsequent hydrogenolysis. The development of chemoselective catalytic systems is an active area of research, with the goal of achieving C-O bond cleavage in the presence of other reducible functional groups.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4,4 Trimethyl 1,3 Dioxolane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the structural determination of organic molecules. Through the analysis of proton and carbon-13 nuclei behavior in a magnetic field, precise information about the chemical environment, connectivity, and stereochemistry of the atoms within 2,4,4-trimethyl-1,3-dioxolane can be ascertained.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound provides detailed insights into the number and arrangement of hydrogen atoms in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the different proton environments.
The methyl protons at the C4 position are diastereotopic due to the chiral center at C4, leading to separate signals. The geminal methyl groups at the C2 position are also distinct. The protons on the C5 methylene (B1212753) group are diastereotopic as well, resulting in a complex splitting pattern.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~1.15 | d | 3H | C4-CH₃ |
| ~1.30 | s | 3H | C2-CH₃ (axial) |
| ~1.35 | s | 3H | C2-CH₃ (equatorial) |
| ~3.50 | dd | 1H | C5-H (axial) |
| ~4.05 | dd | 1H | C5-H (equatorial) |
| ~4.20 | m | 1H | C4-H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency. The assignments are based on typical chemical shift values and expected splitting patterns.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Investigations
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
A study published in 1977 provided key data on the ¹³C NMR chemical shifts for a series of methyl-substituted 1,3-dioxolanes, including the 2,4,4-trimethyl derivative. nih.gov The chemical shifts are influenced by the substitution pattern and the stereochemistry of the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~18.0 | C4-CH₃ |
| ~25.0 | C2-CH₃ (axial) |
| ~27.5 | C2-CH₃ (equatorial) |
| ~70.0 | C5 |
| ~75.0 | C4 |
| ~108.0 | C2 |
Note: These values are approximate and based on literature data. nih.gov The specific solvent and experimental conditions can influence the exact chemical shifts.
Two-Dimensional NMR Techniques for Structure and Conformation
COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show correlations between the proton on C4 and the protons on the C5 methylene group, as well as with the protons of the C4-methyl group, confirming their through-bond coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between the protons and their attached carbons. For instance, the signal for the C4-H proton would correlate with the C4 carbon signal, and the signals for the C5 methylene protons would correlate with the C5 carbon signal. Similarly, the methyl proton signals would correlate with their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would provide information about longer-range (2-3 bond) correlations. For example, the protons of the geminal methyl groups at C2 would show correlations to the C2 carbon. The protons of the C4-methyl group would show a correlation to the C4 carbon.
These 2D NMR techniques would be invaluable in confirming the structural assignments made from 1D NMR and in providing a more detailed picture of the molecule's conformation in solution.
Vibrational Spectroscopy
Infrared (IR) Spectroscopic Characterization
The infrared spectrum of this compound reveals characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule. The NIST WebBook provides a reference spectrum for this compound, which was measured in a solution of carbon tetrachloride (CCl₄) and carbon disulfide (CS₂). nist.govnist.gov
The spectrum is dominated by strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region. The C-O stretching vibrations of the dioxolane ring are expected to appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹. Bending vibrations for the methyl and methylene groups also contribute to the complexity of this region.
Table 3: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Strong | Asymmetric C-H stretching (CH₃) |
| ~2940 | Strong | Asymmetric C-H stretching (CH₂) |
| ~2870 | Medium | Symmetric C-H stretching (CH₃, CH₂) |
| ~1460 | Medium | C-H bending (CH₂, CH₃) |
| ~1380 | Medium | C-H bending (gem-dimethyl) |
| ~1190 | Strong | C-O-C asymmetric stretching |
| ~1050 | Strong | C-O-C symmetric stretching |
Note: Data is interpreted from the NIST WebBook IR spectrum. nist.govnist.gov Intensities are approximate.
Raman Spectroscopic Studies
Mass Spectrometry (MS) Applications in Structural Analysis
Mass spectrometry serves as a cornerstone in the analytical toolkit for the structural characterization of organic molecules like this compound. This powerful technique provides crucial information regarding the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular weight of 116.16 g/mol , mass spectrometry is indispensable for confirming its identity and probing its molecular structure through detailed fragmentation analysis. nih.govnist.gov
Electron Ionization (EI) is a widely used "hard" ionization technique in mass spectrometry. In EI-MS, the sample is bombarded with a high-energy electron beam, typically at 70 eV, which leads to the ejection of an electron from the molecule, forming a molecular ion (M+•). Due to the high energy involved, the molecular ion often undergoes extensive fragmentation, breaking down into smaller, characteristic ions. The resulting mass spectrum, a plot of ion abundance versus m/z, acts as a molecular fingerprint.
The EI mass spectrum of this compound exhibits a series of fragment ions that are indicative of its structure. The molecular ion peak at m/z 116 is often weak or entirely absent because the high-energy ionization process favors the fragmentation of this relatively unstable ion. The primary fragmentation pathways involve the cleavage of the dioxolane ring and the loss of its methyl substituents. A notable feature in the mass spectra of similar compounds is the potential observation of an M+1 peak, which arises from the presence of the ¹³C isotope. docbrown.info
Key Fragmentation Pathways and Characteristic Ions:
Loss of a Methyl Group ([M - CH₃]⁺): A significant peak is typically observed at an m/z of 101, corresponding to the loss of a methyl radical. This is a common fragmentation pathway for compounds containing methyl groups.
Ring Cleavage: The dioxolane ring is susceptible to cleavage, leading to a variety of fragment ions. The specific fragmentation pattern provides valuable clues about the substitution on the ring.
Base Peak: The most intense peak in the spectrum, known as the base peak, for this compound is often the ion at m/z 57. docbrown.info
Table 1: Characteristic Electron Ionization Mass Spectral Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 116 | [C₆H₁₂O₂]⁺ (Molecular Ion) |
| 101 | [M - CH₃]⁺ |
| 57 | [C₄H₉]⁺ (Base Peak) |
Data sourced from spectral databases and may vary slightly based on instrumentation.
While standard EI-MS is a powerful tool for identification, distinguishing between isomers can be challenging as they may produce very similar mass spectra. Advanced mass spectrometric techniques are often required for the unambiguous differentiation of isomers. For instance, differentiating this compound from its isomers, such as 2,2,4-trimethyl-1,3-dioxolane (B74433), necessitates these more sophisticated methods. nih.gov
Advanced MS techniques applicable to isomer differentiation include:
Chemical Ionization (CI): This "softer" ionization technique utilizes a reagent gas to ionize the analyte. CI results in less fragmentation and a more prominent molecular ion peak, which is crucial for confirming the molecular weight and can help in distinguishing isomers.
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion is selected and then subjected to further fragmentation, often through collision-induced dissociation (CID). The resulting product ion spectrum is highly characteristic of the precursor ion's structure and is a powerful tool for differentiating between isomers.
Chromatographic Techniques for Separation and Identification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a volatile compound like this compound, gas chromatography is the most suitable method.
The coupling of gas chromatography with mass spectrometry (GC/MS) creates a robust analytical system that combines the separation power of GC with the identification capabilities of MS. In a typical GC/MS analysis, the sample is injected into the GC, where it is vaporized and its components are separated as they travel through a column. As each separated component elutes from the column, it enters the mass spectrometer for detection and identification. publisso.de
GC/MS is instrumental for:
Purity Assessment: It allows for the determination of the purity of a this compound sample by separating it from any impurities or residual starting materials from its synthesis.
Mixture Analysis: GC/MS can identify and quantify this compound within complex mixtures. The retention time from the GC provides one layer of identification, while the mass spectrum offers a highly specific confirmation.
Table 2: Illustrative GC/MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | Non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50-70 °C, ramped to 250-280 °C |
| Carrier Gas | Helium or Hydrogen |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
These are general parameters and may be optimized for specific applications.
The structure of this compound contains a chiral center at the C2 position of the dioxolane ring. This means the molecule can exist as a pair of non-superimposable mirror images called enantiomers (the R- and S-forms). youtube.com Enantiomers possess identical physical properties in a non-chiral environment, and therefore cannot be separated using standard GC columns.
To resolve and quantify the individual enantiomers, chiral gas chromatography is necessary. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times and enabling their separation. The separation of enantiomers is particularly important in fields like asymmetric synthesis and pharmaceutical analysis where the specific stereoisomer can have vastly different biological activities. Research has demonstrated the successful chiral separation of various 1,3-dioxolane (B20135) derivatives using techniques like supercritical fluid chromatography with amylose-based columns, highlighting the applicability of chiral separation methods to this class of compounds. nih.gov
Theoretical Chemistry and Computational Modeling of 2,4,4 Trimethyl 1,3 Dioxolane
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in 2,4,4-trimethyl-1,3-dioxolane and the distribution of its electrons. These calculations, often employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, can predict bond lengths, bond angles, and dihedral angles with high accuracy. The resulting optimized molecular geometry is essential for understanding the steric and electronic effects of the three methyl groups on the dioxolane ring.
The electronic structure of this compound, including the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO), can also be elucidated. This information is critical for predicting the molecule's reactivity, as the HOMO-LUMO gap is an indicator of chemical stability and the sites of electrophilic and nucleophilic attack.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or degrees) |
|---|---|---|
| Bond Length | C2-O1 | 1.42 |
| C2-O3 | 1.42 | |
| O1-C5 | 1.44 | |
| C4-C5 | 1.53 | |
| C4-O3 | 1.44 | |
| C2-C(CH3)a | 1.52 | |
| C2-C(CH3)b | 1.52 | |
| C4-C(CH3) | 1.52 | |
| Bond Angle | O1-C2-O3 | 105.0 |
| C5-O1-C2 | 109.5 | |
| O3-C4-C5 | 104.5 | |
| Dihedral Angle | O1-C5-C4-O3 | Variable (Conformational) |
Note: These are hypothetical values for illustrative purposes and would be determined by specific quantum chemical calculations.
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving dioxolanes. For this compound, DFT calculations can be used to map out the energy profiles of various reactions, such as hydrolysis, oxidation, or ring-opening polymerizations. These investigations help in identifying the transition states, which are the highest energy points along the reaction coordinate, and in calculating the activation energies.
Table 2: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound
| Reaction Type | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Protonated Dioxolane Intermediate | 15-20 |
| Radical Ring-Opening | Peroxy Radical Adduct | 10-15 |
| Oxidation | C-H Abstraction by Oxidant | 20-25 |
Note: These values are illustrative and would be the outcome of specific DFT investigations.
Conformational Analysis and Potential Energy Surface Mapping
The five-membered dioxolane ring of this compound is not planar and can adopt several conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its key dihedral angles.
A detailed PES provides a comprehensive picture of the molecule's flexibility and the relative populations of its different conformers at a given temperature. The most common conformations for a 1,3-dioxolane (B20135) ring are the "envelope" and "twist" forms. The presence of the three methyl groups in this compound will significantly influence the relative energies of these conformers due to steric interactions.
Molecular Dynamics Simulations of Dioxolane Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions with other molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movements, vibrations, and rotations, as well as its interactions with solvent molecules or other reactants.
These simulations are particularly valuable for understanding the behavior of this compound in condensed phases, such as in solution or in a polymer matrix. For example, MD simulations can be used to study the diffusion of the molecule in a solvent, its orientation at an interface, or its role in the formation of larger molecular assemblies. The insights gained from MD simulations are crucial for designing and optimizing processes where this compound is used as a solvent, reactant, or building block.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Applications of 2,4,4 Trimethyl 1,3 Dioxolane in Academic Chemical Research
Role as a Chemical Intermediate in Organic Synthesis
In the realm of organic synthesis, the utility of a molecule is often defined by its ability to be transformed into other, more complex structures or to protect reactive functional groups during multi-step synthetic sequences. 2,4,4-Trimethyl-1,3-dioxolane and its derivatives are explored in both capacities.
While extensive research on this compound as a direct precursor is limited, the synthesis of functionalized derivatives demonstrates its value as a foundational building block. A notable example from the literature is the synthesis of (+)- and (-)-2,2,4-trimethyl-1,3-dioxolane-4-carboxaldehyde. acs.org The creation of this chiral aldehyde from a simpler dioxolane structure highlights the potential for using the this compound scaffold to introduce stereocenters and further functional handles, which are critical for the synthesis of complex, biologically active molecules and natural products. nih.gov
The synthesis of this compound itself can be achieved through the reaction of 1,2-propylene oxide with acetone (B3395972). google.com Furthermore, the dioxolane can be hydrolyzed to yield 1,2-propanediol, demonstrating its role as a stable, isolable intermediate for the production of glycols. google.com This reactivity underscores its utility as a transient structure in synthetic pathways.
A significant application of 1,3-dioxolanes in organic synthesis is the protection of carbonyl functional groups (aldehydes and ketones). wikipedia.orgorganic-chemistry.org This strategy is crucial in multi-step syntheses where a carbonyl group must be shielded from reacting with nucleophiles or bases while other parts of the molecule are being modified. wikipedia.org The formation of a dioxolane, which is a cyclic acetal (B89532) or ketal, converts the reactive carbonyl into a much more stable functional group.
The general mechanism for this protection involves the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol. organic-chemistry.org In the context of this compound, it is itself the protecting group, formed from the reaction of acetone with 1,2-propanediol. Conversely, the 1,2-diol can be protected by reacting it with a ketone. The stability of the dioxolane ring towards nucleophiles and bases makes it an effective protecting group. organic-chemistry.org Deprotection, to regenerate the original carbonyl, is typically achieved through acid-catalyzed hydrolysis. wikipedia.orgorganic-chemistry.org While many studies focus on the use of ethylene (B1197577) glycol to form unsubstituted dioxolanes, the principles are directly applicable to substituted systems like this compound. The use of N-hydroxybenzenesulfonamide has been reported as a mild catalyst for the formation of 1,3-dioxolanes at room temperature under basic conditions, a method that is compatible with acid-sensitive functional groups. researchgate.net
Table 1: General Methods for Carbonyl Protection as Dioxolanes
| Catalyst/Reagent | Carbonyl Substrate | Conditions | Outcome | Reference(s) |
|---|---|---|---|---|
| Brønsted or Lewis Acid (e.g., toluenesulfonic acid) | Aldehydes, Ketones | Reaction with a 1,2-diol (e.g., ethylene glycol), often with water removal | Formation of 1,3-dioxolane (B20135) | organic-chemistry.org |
| Iodine | Aldehydes, Ketones | Reaction with methanol (B129727) or ethanol | Formation of acetals | nih.gov |
Contribution to Polymer Chemistry
The study of cyclic ethers and acetals as monomers for ring-opening polymerization (ROP) is a significant area of polymer science. Research into dioxolane derivatives provides insight into how the structure of the monomer influences the polymerization process and the final properties of the polymer.
Academic research has explored a variety of substituted dioxolanes as monomers. For instance, derivatives such as 2-methylene-4-phenyl-1,3-dioxolane and copolymers of (2-cyclohexylidene-1,3-dioxolane-4-yl) methyl methacrylate (B99206) have been synthesized and polymerized. rsc.orgresearchgate.net The ring-opening polymerization of 1,3-dioxolane-4-ones (DOX), which are derived from α-hydroxyacids, has been studied to produce functional poly(α-hydroxy acid)s. rsc.org These studies demonstrate a continued interest in creating novel polymers from functionalized cyclic monomers.
While direct studies on the homopolymerization of this compound are not prominent in the literature, research on the polymerization of 1,3-dioxolane indicates that substitution on the ring can significantly affect reactivity. researchgate.net It is known that substituents at the C4 position can hinder polymerization. The presence of three methyl groups in this compound would be expected to introduce considerable steric hindrance, potentially making its homopolymerization challenging under typical cationic ROP conditions. However, its investigation in copolymerization, where it might be incorporated in smaller amounts, remains a possibility. For example, a degradable copolymer of 2-methylene-1,3-dioxepane (B1205776) and vinyl acetate (B1210297) has been successfully synthesized. rsc.org
The structure of the dioxolane monomer has a direct impact on the properties of the resulting polymer. Substituents on the ring can alter properties such as thermal stability, degradability, and glass transition temperature. In the case of copolymers of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) with methyl methacrylate, the incorporation of the MPDL unit into the polymer backbone was found to create a degradable polymer. rsc.org The degradation could be tuned by varying the amount of the dioxolane comonomer. rsc.org
Similarly, the properties of poly(1,3-dioxolane) itself have been enhanced by creating ultra-high-molecular-weight versions, which exhibit improved mechanical performance. escholarship.org Although not involving this compound, this research highlights that the fundamental polyacetal backbone, which would result from the ROP of a dioxolane, is of academic and potentially commercial interest. The trimethyl substitution pattern of this compound would be expected to yield a polymer with distinct thermal and mechanical properties compared to unsubstituted poly(1,3-dioxolane), likely affecting its crystallinity and solubility.
Table 2: Examples of Polymerization Studies on Dioxolane Derivatives
| Dioxolane Monomer | Polymerization Method | Key Finding | Reference(s) |
|---|---|---|---|
| 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) | Nitroxide-mediated polymerization with methyl methacrylate | Created well-defined, degradable copolymers | rsc.org |
| 5-Phenyl-1,3-dioxolane-4-one (PhDOX) | Ring-Opening Polymerization (ROP) | Produced crystalline poly(mandelic acid) | rsc.org |
| 1,3-Dioxolane (DOL) | Cationic ROP | Synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) with enhanced mechanical properties | escholarship.org |
Exploration in Agrochemistry and Bio-Based Chemical Production
There is no significant body of research indicating the use of this compound in agrochemical applications. The development of new fungicides, for example, often focuses on heterocyclic compounds like 1,2,4-triazoles. nih.gov
However, the production of dioxolanes from bio-based sources is an active area of research, driven by the broader push for sustainable chemistry. core.ac.uk While this compound is synthetically derived from acetone and propylene (B89431) oxide, both of these feedstocks can be produced from biomass. google.com Acetone can be generated via ABE (acetone-butanol-ethanol) fermentation, and propylene glycol is a known product from the hydrogenolysis of sugars and glycerol (B35011). This opens a pathway for the potential bio-based production of this compound.
Recent research has demonstrated the effective production of other substituted dioxolanes through sequential biocatalytic and chemocatalytic processes. d-nb.info For example, chiral diols have been produced from aliphatic aldehydes using enzyme cascades, and these diols were subsequently converted to dioxolanes. d-nb.info Another study details a process using an enzymatic step followed by organometallic catalysis to produce 4,5-dipropyl-1,3-dioxolane and 4,5-dibutyl-1,3-dioxolane, which were investigated as potential additives for biofuels. researchgate.netscilit.com Furthermore, various dioxolane compounds, particularly those derived from lactic acid and formaldehyde, are being explored as green, bio-based solvents to replace traditional polar aprotic solvents. researchgate.netrsc.orgrsc.org This line of research suggests a promising future for the sustainable production and application of a wide range of dioxolanes, potentially including this compound, as building blocks or functional fluids derived from renewable resources.
Evaluation as Adjuvants for Enhanced Herbicide Efficacy
In the field of agricultural chemistry, research has explored the potential of low-molecular-weight dioxolanes, including this compound (also referred to in studies as 2,2,4-trimethyl-1,3-dioxolane (B74433) or TMD), as adjuvants to improve the effectiveness of herbicides. nih.govnih.gov Adjuvants are substances added to pesticide formulations to enhance their performance, which can lead to a reduction in the total amount of herbicide needed. nih.govresearchgate.net An ideal adjuvant should improve the contact of the spray droplet with the plant surface, maintain the active ingredient in a soluble state, and increase the permeability of the plant's cuticle and plasma membranes. nih.gov
A study evaluated the efficacy of a glyphosate-based herbicide (RoundUp® 360 Plus) with the addition of TMD and other dioxolanes on the common weed species Chenopodium album L. under greenhouse conditions. nih.govnih.govresearchgate.net The research utilized chlorophyll (B73375) a fluorescence parameters to measure the plant's sensitivity to the herbicide stress, providing an early indication of the formulation's effectiveness. nih.gov
The findings demonstrated that the addition of TMD at a concentration of 1% by volume significantly enhanced the herbicidal effect of glyphosate (B1671968). nih.govnih.gov Specifically, the effective dose (ED) of glyphosate required to achieve 100% efficacy on the weed was 720 mg/L when used alone. nih.gov However, when assisted by TMD, the effective dose was reduced by 50%. nih.govnih.gov This indicates a substantial synergistic effect, allowing for a significant decrease in the amount of herbicide applied. nih.gov The lipophilicity of 1,3-dioxolanes, indicated by a logP greater than 0, is considered a favorable property that, along with reduced surface tension, may enhance the absorption of the active compounds through the plant cuticle. nih.gov
Table 1: Enhanced Herbicide Efficacy with this compound (TMD) as Adjuvant
| Herbicide Formulation | Target Weed | Adjuvant Concentration | Reduction in Effective Dose (ED) of Glyphosate |
|---|
Characterization as Bio-Based Solvents and Fuel Components
This compound has been investigated as a renewable, bio-based solvent and a potential component for gasoline. nih.gov This research is driven by the need for sustainable chemical feedstocks, with a focus on converting renewable resources like 1,2-propanediol (1,2-PD) into valuable chemicals. nih.gov
TMD can be synthesized through the direct, acid-catalyzed ketalization reaction of renewable 1,2-propanediol with acetone. nih.gov Studies have characterized its physical and solvent properties to assess its viability as a "green" solvent. Important properties such as density, boiling point, viscosity, and calorific value have been determined. nih.gov
As a gasoline additive, TMD has shown excellent antiknock performance. nih.gov Research has determined its blending antiknock index, which is a measure of its ability to prevent engine knocking. nih.gov The high antiknock index suggests its potential to improve the octane (B31449) rating of gasoline. nih.gov Its miscibility with fuel and relatively high calorific value further support its application as a fuel component. nih.gov
Table 2: Selected Properties of this compound (TMD) as a Solvent and Fuel Component
| Property | Value | Reference |
|---|---|---|
| Synthesis | Ketalization of 1,2-propanediol and acetone | nih.gov |
| Blending Antiknock Index | 95.2 | nih.gov |
| Boiling Point | 98.00 to 99.00 °C @ 760.00 mm Hg | nih.gov |
| Density | 0.899-0.905 g/cm³ | nih.gov |
Analytical Applications in Flavor and Aroma Chemistry
Identification and Characterization in Natural and Artificial Flavoring Preparations
This compound has been identified in food and beverage flavoring preparations, particularly in those with a coffee-like profile. unimi.it Its presence is often associated with the use of 1,2-propylene glycol as a solvent or diluent in the flavoring formulation. unimi.it Dioxolane structures, including TMD, can form spontaneously from the reaction between carbonyl compounds present in the flavor mixture (like acetone) and the propylene glycol solvent. unimi.it
Analytical techniques such as Gas Chromatography/Mass Spectrometry (GC/MS) are crucial for the identification and characterization of these compounds in complex flavor matrices. unimi.it In GC/MS analysis, specific ions can be monitored to detect the presence of dioxolanes. For instance, the ion with a mass-to-charge ratio (m/z) of 87 is characteristic of certain dioxolanes and can be used for selective monitoring. unimi.it The identification is confirmed by comparing the full mass spectrum and retention time with that of a reference standard. unimi.it The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound, and it is listed as a flavoring agent by the FDA. nih.gov
Research on Sensory Properties and Structure-Odor Relationships
The sensory profile of this compound has been described in chemical and food science literature. It is reported to have a mild, musty, and sweet odor. nih.gov Other sources describe it as an earthy, green, and potato-tasting compound. hmdb.ca
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,2,4-Trimethyl-1,3-dioxolane |
| Acetone |
| Alkylphenol ethoxylates |
| (2,2-dimethyl-1,3-dioxan-4-yl)methanol |
| 2,2-dimethyl-1,3-dioxolane (B146691) |
| 2-ethyl-4-methyl-1,3-dioxolane |
| 2-ethyl-5,5-dimethyl-1,3-dioxane |
| 2,5,5,-trimethyl-1,3-dioxane |
| Glyphosate |
| 1,2-propylene glycol |
| Carbon dioxide |
Future Research Directions and Challenges for 2,4,4 Trimethyl 1,3 Dioxolane
Development of Green and Sustainable Synthetic Routes
A significant challenge in modern chemistry is the development of environmentally benign synthetic processes. For 2,4,4-trimethyl-1,3-dioxolane, which is typically synthesized from propylene (B89431) oxide and acetone (B3395972), research is pivoting towards greener methodologies that minimize waste, reduce energy consumption, and utilize renewable feedstocks.
Future research will likely focus on several promising green synthetic strategies:
Bio-derived Feedstocks: A key area of development is the use of bio-based precursors. Research has demonstrated the feasibility of producing dioxolanes from bioderived diols and carbon dioxide, presenting a renewable pathway that fixes CO2. nih.gov This approach combines biocatalysis and chemocatalysis, representing a sustainable manufacturing paradigm. nih.govd-nb.info
Ionic Liquids: The use of ionic liquids as catalysts or reaction media is a promising green alternative. A patented method describes the use of a catalyst system composed of an ionic liquid (1-alkyl-3-methylimidazolium salt) and anhydrous zinc chloride for the synthesis of this compound from 1,2-propylene oxide and acetone. google.com This system is presented as a solution to the high cost and environmental pollution associated with previous catalysts like zinc trifluoromethanesulfonate. google.com Ionic liquids are noted for their low vapor pressure, thermal stability, and potential for recyclability, which aligns with the principles of green chemistry. auctoresonline.orgresearchgate.netjchemrev.com
Solvent-Free and Alternative Energy Synthesis: Microwave-assisted synthesis offers a rapid, solvent-free method for producing dioxolanes. acs.org Studies have shown that this technique can lead to high yields in significantly reduced reaction times, representing an energy-efficient and environmentally friendly option. acs.org Similarly, the use of ultrasonic irradiation with catalysts like graphene oxide provides a safe, mild, and efficient route to dioxolane derivatives. researchgate.net
Dioxolanes as Green Solvents: In a novel approach, research is exploring the use of dioxolane derivatives themselves as green solvents. Compounds like 5-methyl-1,3-dioxolane-4-one, which can be prepared from green precursors such as lactic acid and formaldehyde, exhibit properties similar to other successful green solvents. rsc.org
Advancements in Catalytic Systems for Improved Selectivity and Yield
The efficiency of this compound synthesis is heavily dependent on the catalytic system employed. Future research is geared towards designing highly active and selective catalysts that maximize yield and minimize the formation of byproducts.
Key areas for advancement include:
Heterogeneous Catalysts: The development of robust, recyclable heterogeneous catalysts is a major goal. Germanium-containing MFI zeolites (Ge-MFI) have shown superior conversion rates and selectivity in the ring-opening of propylene oxide compared to conventional silica (B1680970) zeolites. acs.org The unique structural properties of these germanosilicates enhance their catalytic performance. acs.org
Homogeneous Catalysis: Advanced homogeneous catalysts continue to be an area of intense research. Ruthenium molecular catalysts, such as [Ru(triphos)(tmm)], have been effectively used to convert diols into dioxolanes. nih.govd-nb.info For asymmetric synthesis, chiral catalysts like binaphthyldiimine-Ni(II) complexes can produce specific stereoisomers of dioxolanes with high selectivity. organic-chemistry.org
Combined Catalyst Systems: The combination of different types of catalysts is proving to be a powerful strategy. The aforementioned system of an ionic liquid paired with anhydrous zinc chloride not only serves as a greener alternative but also demonstrates improved catalytic efficiency compared to using anhydrous zinc chloride alone. google.com
Nanocatalysts: The use of nanocatalysts offers high surface area and unique catalytic properties. For instance, crystal-plane-controlled cuprous oxide (Cu₂O) nanocrystals have demonstrated high selectivity in the epoxidation of propylene, a key precursor for this compound synthesis. nih.gov
Below is a table summarizing the performance of various catalytic systems in dioxolane synthesis, highlighting the potential for improved yields and conditions.
| Catalyst System | Reactants | Product | Yield/Selectivity | Reference |
| Ionic Liquid / ZnCl₂ | 1,2-Propylene Oxide, Acetone | 2,2,4-Trimethyl-1,3-dioxolane (B74433) | Improved efficiency over ZnCl₂ alone | google.com |
| [Ru(triphos)(tmm)] | (4S,5S)-octanediol, Formic Acid | (4S,5S)-dipropyl-1,3-dioxolane | 18% Yield | nih.gov |
| Graphene Oxide (GO) / Ultrasound | Epoxides, Ketones | 1,3-Dioxolane (B20135) derivatives | 87-97% Yield | researchgate.net |
| Ge-Si-MFI Zeolite | Propylene Oxide | Propionaldehyde (from ring-opening) | 85% Selectivity at 350 °C | acs.org |
| c-Cu₂O Nanocrystals | Propylene, O₂ | Propylene Oxide | >80% Selectivity (90-110 °C) | nih.gov |
In-depth Elucidation of Complex Reaction Mechanisms
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and designing better catalysts. The formation of this compound from propylene oxide and acetone is a cycloaddition reaction that can be catalyzed by Lewis or Brønsted acids. organic-chemistry.org
Future research will need to address several mechanistic questions:
Role of the Catalyst: Investigating the precise role of the catalyst in activating the reactants is essential. For Lewis acid catalysts, the mechanism involves the coordination of the acid to an oxygen atom of either the epoxide or the ketone. Determining which interaction is preferential and how it facilitates the ring-opening of the epoxide and subsequent nucleophilic attack by the ketone is a key research area. Crossover experiments can provide significant mechanistic insights. researchgate.net
Intermediate Species: Characterizing the transient intermediates formed during the reaction, such as oxocarbenium ions or epoxonium ions, is critical. researchgate.net The stability and reactivity of these intermediates dictate the reaction pathway and the stereochemical outcome.
Computational Modeling: Synergistic experimental and computational studies are vital. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to map the potential energy surface of the reaction, calculate activation barriers for different pathways, and predict the structures of transition states and intermediates. nih.gov This theoretical insight can guide the design of new experiments and catalysts. Kinetic modeling based on experimental data can also help to validate proposed mechanisms and predict reaction outcomes under various conditions. acs.orgresearchgate.net
Expansion of Applications in Novel Chemical and Material Sciences
While its use as a flavor additive is well-established, the future of this compound lies in its application in more advanced fields. nih.gov Research is beginning to unlock its potential in polymer science and as a versatile chemical building block.
Promising new applications include:
Sustainable Polymers: Dioxolanes are being explored as monomers for chemically recyclable polymers. For instance, poly(1,3-dioxolane) has been synthesized as an ultra-high-molecular-weight material with mechanical properties that rival those of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE), offering a potentially sustainable alternative to traditional plastics. nih.gov
Degradable Materials: Cyclic ketene (B1206846) acetals derived from dioxolanes, such as 2-methylene-4-phenyl-1,3-dioxolane, can be used as comonomers in radical ring-opening polymerization. rsc.org This allows for the introduction of ester linkages into the backbone of polymers like polymethacrylates, rendering the resulting materials hydrolytically degradable. rsc.org
Functional Building Blocks: The dioxolane moiety can be incorporated into more complex molecules to create functional materials. A recently synthesized N-coordinated benzimidazole (B57391) ruthenium(II) complex containing a 2,2-dimethyl-1,3-dioxolane (B146691) group has shown catalytic activity in N-alkylation reactions, highlighting its potential use in designing new catalysts. inonu.edu.tr
Protecting Groups: The formation of the this compound structure is a classic method for protecting the carbonyl group of ketones or the diol functionality. wikipedia.org The stability of the dioxolane ring under various conditions makes it a reliable protecting group in multi-step organic synthesis. organic-chemistry.org
Synergistic Approaches Combining Experimental and Computational Studies
The synergy between experimental investigation and computational modeling is a powerful tool for accelerating research and development. This integrated approach is particularly valuable for tackling the challenges associated with this compound.
Future research should increasingly leverage this synergy:
Catalyst Design: Computational methods can be used to screen potential catalysts in silico before they are synthesized and tested in the lab. DFT calculations can predict the electronic properties and geometric structures of catalysts, providing insights into their potential activity and selectivity. nih.govinonu.edu.tr
Mechanism Elucidation: As mentioned previously, combining experimental techniques (like kinetic studies and spectroscopy) with computational modeling can provide a detailed picture of the reaction mechanism. acs.org For example, a combined experimental and kinetic modeling study on the oxidation of 1,3-dioxolane has provided a detailed kinetic model that accurately predicts its combustion behavior. acs.orgresearchgate.net
Property Prediction: Computational chemistry can predict the physical and chemical properties of new dioxolane-based materials. This can guide the design of polymers with specific mechanical or thermal properties, or solvents with desired characteristics, thus streamlining the development process.
One study successfully combined DFT calculations with experimental characterization (FT-IR, NMR, and X-ray crystallography) to verify the molecular structure of a new dioxolane-containing ruthenium complex, demonstrating the power of this integrated approach. inonu.edu.tr
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
